4-Bromo-5-nitroisoquinoline
Overview
Description
4-Bromo-5-nitroisoquinoline is a chemical compound with the molecular formula C9H5BrN2O2 and a molecular weight of 253.05 . It is a solid substance that is stored in a dry room at normal temperature .
Synthesis Analysis
The synthesis of 4-Bromo-5-nitroisoquinoline involves a selective synthesis process. Potassium nitrate is added to concentrated sulfuric acid and slowly dissolved by careful heating. The resulting solution is added dropwise to a solution of 4-bromoisoquinoline dissolved in the same acid at 0°C. After removal of the cooling bath, the solution is stirred for one hour at room temperature .Molecular Structure Analysis
The InChI code for 4-Bromo-5-nitroisoquinoline is 1S/C9H5BrN2O2/c10-7-5-11-4-6-2-1-3-8 (9 (6)7)12 (13)14/h1-5H . The SMILES string is BrC1=C2C ( [N+] ( [O-])=O)=CC=CC2=CN=C1 .Physical And Chemical Properties Analysis
4-Bromo-5-nitroisoquinoline is a solid substance that is stored in a dry room at normal temperature . It has a molecular weight of 253.05 .Scientific Research Applications
Development of Inhibitors : 4-Bromo-5-nitroisoquinoline has been utilized in the synthesis of inhibitors. One example is its use in creating potent and selective inhibitors of poly(ADP-ribose)polymerase-2 (PARP-2), which are significant in cancer research and therapy (Sunderland et al., 2011).
Synthesis of Pharmacologically Active Compounds : The compound plays a role in the synthesis of various pharmacologically active compounds, exemplified in studies that involve its derivatives in the creation of molecules with potential anticancer properties (Brown & Gouliaev, 2005).
Preparation of Polyfunctional Pyrroloisoquinolines : 4-Bromo-5-nitroisoquinoline has been used in reactions to prepare pyrroloisoquinolines, which have applications in creating novel organic molecules with potential medicinal benefits (Bastrakov & Starosotnikov, 2019).
Characterization in Quantum Mechanical Studies : The compound has been characterized in quantum mechanical investigations, such as examining its vibrational and electronic spectra. This is crucial for understanding its physical and chemical properties (Kannappan et al., 2016).
Bioorganic Chemistry : It is used in bioorganic chemistry, for example, in studies involving the synthesis of novel compounds for reductive activation, which is a key process in developing new drugs (Couch et al., 2008).
Photolabile Protecting Group in Biochemistry : The compound has been studied for its potential as a photolabile protecting group, which is important in controlling the activation of biological molecules in response to light (Fedoryak & Dore, 2002).
Safety and Hazards
Mechanism of Action
Target of Action
Mode of Action
4-Bromo-5-nitroisoquinoline is a highly reactive compound and has been used in the synthesis of numerous organic compounds. It is believed to interact with its targets by inhibiting their activity, thereby affecting the metabolism of certain drugs.
Biochemical Pathways
It has been shown to inhibit the synthesis of fatty acids and cholesterol in vitro. This suggests that it may affect lipid metabolism pathways.
Pharmacokinetics
It is known to have high gastrointestinal absorption and is permeable to the blood-brain barrier . It is also known to inhibit CYP1A2 and CYP2C19, which are important enzymes in drug metabolism .
Result of Action
It has been shown to have anti-inflammatory and antioxidant effects in vivo.
Action Environment
Environmental factors such as temperature and pH could potentially influence the action, efficacy, and stability of 4-Bromo-5-nitroisoquinoline. It is known to be stable at room temperature when sealed in a dry environment . .
properties
IUPAC Name |
4-bromo-5-nitroisoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O2/c10-7-5-11-4-6-2-1-3-8(9(6)7)12(13)14/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAYGEXFKJUWRML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=CC(=C2C(=C1)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80297214 | |
Record name | 4-bromo-5-nitroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80297214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-5-nitroisoquinoline | |
CAS RN |
58142-46-4 | |
Record name | 58142-46-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114746 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-bromo-5-nitroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80297214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 4-bromo-5-nitroisoquinolin-1-one a significant compound in medicinal chemistry?
A1: While the provided research doesn't directly investigate the biological activity of 4-bromo-5-nitroisoquinolin-1-one itself, it highlights its importance as a synthetic precursor. The compound serves as a crucial starting point for synthesizing a variety of 4,5-disubstituted isoquinolin-1-ones. These derivatives, particularly those related to 5-aminoisoquinolin-1-one (5-AIQ), are of significant interest in drug discovery. The ability to introduce various substituents at the 4-position through palladium-catalyzed couplings makes 4-bromo-5-nitroisoquinolin-1-one a valuable building block for exploring structure-activity relationships and identifying new drug candidates.
Q2: What challenges were encountered in using 4-bromo-5-nitroisoquinolin-1-one for direct palladium-catalyzed couplings, and how were they overcome?
A2: The research indicates that both 4-bromo-5-nitroisoquinolin-1-one and 5-amino-4-bromoisoquinolin-1-one were found to be unreactive in palladium-catalyzed coupling reactions. This lack of reactivity hindered the direct introduction of desired substituents at the 4-position. To overcome this challenge, the researchers employed a protection strategy. They protected the lactam moiety of 4-bromo-5-nitroisoquinolin-1-one by converting it to either 1-methoxy- or 1-benzyloxy-4-bromo-5-nitroisoquinoline. These protected derivatives successfully underwent Stille, Suzuki, and Buchwald-Hartwig couplings with high yields, regardless of the electronic properties or steric bulk of the arylboronic acids used. This protection strategy proved crucial for expanding the synthetic utility of 4-bromo-5-nitroisoquinolin-1-one in preparing diversely substituted isoquinolin-1-one derivatives.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.